molecular formula C10H13N3 B14184298 N,N,2-Trimethyl-2H-indazol-3-amine CAS No. 918903-31-8

N,N,2-Trimethyl-2H-indazol-3-amine

Cat. No.: B14184298
CAS No.: 918903-31-8
M. Wt: 175.23 g/mol
InChI Key: RQSHGICJDBHLLU-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-2H-indazol-3-amine typically involves the methylation of 2H-indazole derivatives. One common method includes the reaction of 2H-indazole with methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-2H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound can induce apoptosis in cancer cells by modulating the p53/MDM2 pathway, leading to cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Trimethyl-2H-indazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

918903-31-8

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethylindazol-3-amine

InChI

InChI=1S/C10H13N3/c1-12(2)10-8-6-4-5-7-9(8)11-13(10)3/h4-7H,1-3H3

InChI Key

RQSHGICJDBHLLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)N(C)C

Origin of Product

United States

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